(3R,4S)-4-Cyclopropylpyrrolidin-3-amine
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Overview
Description
(3R,4S)-4-Cyclopropylpyrrolidin-3-amine is a chiral amine compound featuring a cyclopropyl group attached to a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S)-4-Cyclopropylpyrrolidin-3-amine typically involves the use of chiral catalysts and enantioselective reactions. One common method starts with commercially available diallylamine, which undergoes ring-closing metathesis followed by SN2 displacement reactions . The enantioselective synthesis can be achieved using lipase-mediated resolution protocols, providing high enantiomeric excess .
Industrial Production Methods
Industrial production of this compound may involve large-scale enantioselective synthesis using immobilized enzymes or chiral catalysts. These methods ensure the production of the compound with high purity and yield, suitable for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
(3R,4S)-4-Cyclopropylpyrrolidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrrolidines, ketones, and amine derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(3R,4S)-4-Cyclopropylpyrrolidin-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: It is investigated for its potential as a pharmaceutical intermediate in the development of new drugs.
Mechanism of Action
The mechanism of action of (3R,4S)-4-Cyclopropylpyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity and leading to various biological effects . The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
(3R,4S)-3-Methoxy-4-methylaminopyrrolidine: This compound shares a similar pyrrolidine structure but with different substituents, leading to distinct biological activities.
(3R,4S)-1-[(4-amino-5H-pyrrolo[3,2-d]pyrimidin-7-yl)methyl]-4-[(butylsulfanyl)methyl]pyrrolidin-3-ol: Another compound with a pyrrolidine ring, used in drug discovery for its unique interactions with biological targets.
Uniqueness
(3R,4S)-4-Cyclopropylpyrrolidin-3-amine is unique due to its cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness makes it a valuable compound for studying structure-activity relationships and developing new pharmaceuticals.
Properties
IUPAC Name |
(3R,4S)-4-cyclopropylpyrrolidin-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2/c8-7-4-9-3-6(7)5-1-2-5/h5-7,9H,1-4,8H2/t6-,7+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUTCPZJZTPTYJI-RQJHMYQMSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2CNCC2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1[C@H]2CNC[C@@H]2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.